molecular formula C31H42N6O2 B14922649 N'~1~,N'~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide

N'~1~,N'~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide

Cat. No.: B14922649
M. Wt: 530.7 g/mol
InChI Key: KECXIRNJMWELMS-UHFFFAOYSA-N
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Description

N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two benzyltetrahydropyridinylidene groups attached to a heptanedihydrazide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE typically involves the condensation of 1-benzyltetrahydro-4(1H)-pyridinylidene with heptanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~7~-BIS(2-(BENZYLOXY)BENZYLIDENE)HEPTANEDIHYDRAZIDE
  • N’~1~,N’~7~-BIS(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)HEPTANEDIHYDRAZIDE
  • N’~1~,N’~7~-BIS(2-HYDROXYBENZYLIDENE)HEPTANEDIHYDRAZIDE

Uniqueness

N’~1~,N’~7~-BIS[1-BENZYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE stands out due to its unique chemical structure, which imparts specific properties and reactivity

Properties

Molecular Formula

C31H42N6O2

Molecular Weight

530.7 g/mol

IUPAC Name

N,N'-bis[(1-benzylpiperidin-4-ylidene)amino]heptanediamide

InChI

InChI=1S/C31H42N6O2/c38-30(34-32-28-16-20-36(21-17-28)24-26-10-4-1-5-11-26)14-8-3-9-15-31(39)35-33-29-18-22-37(23-19-29)25-27-12-6-2-7-13-27/h1-2,4-7,10-13H,3,8-9,14-25H2,(H,34,38)(H,35,39)

InChI Key

KECXIRNJMWELMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)CCCCCC(=O)NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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